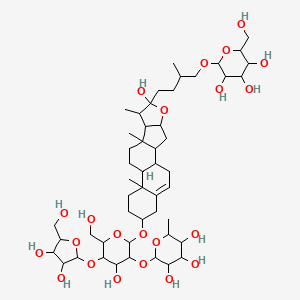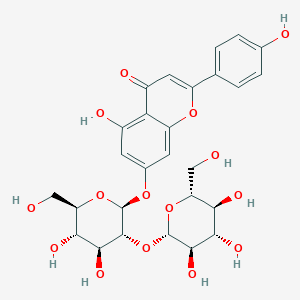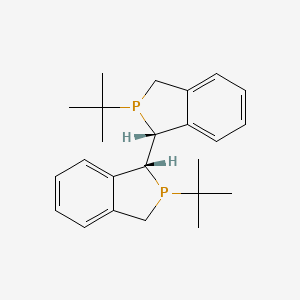
Proto-pa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Proto-pa, also known as Parisaponin I, is a saponin compound with the chemical formula C50H82O22 and a molecular weight of 1035.18 g/mol . It is a white or off-white crystalline solid that is soluble in water and has a bitter taste. This compound is commonly used as a natural surfactant due to its surface-active properties .
准备方法
Proto-pa is typically extracted from natural sources such as the Turkish soapwort plant. The extraction process involves solvent extraction and column chromatography . Industrial production methods for this compound include the following steps:
Solvent Extraction: The plant material is soaked in a suitable solvent to extract the saponins.
Column Chromatography: The extract is then purified using column chromatography to isolate this compound.
Crystallization: The purified compound is crystallized to obtain this compound in its solid form.
化学反应分析
Proto-pa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
科学研究应用
Proto-pa has a wide range of scientific research applications, including:
Chemistry: This compound is used as a natural surfactant in various chemical processes and formulations.
Biology: this compound has been studied for its biological activities, including its potential as an anticancer agent.
Medicine: this compound is being investigated for its potential therapeutic applications, particularly in cancer treatment.
作用机制
The mechanism of action of Proto-pa involves its interaction with cellular membranes and proteins. This compound exerts its effects by disrupting the cell membrane integrity, leading to cell lysis and death. In cancer cells, this compound induces cell cycle arrest at the G0/G1 phase and triggers apoptosis through the activation of caspases and DNA fragmentation . The molecular targets of this compound include membrane proteins and enzymes involved in cell signaling pathways .
相似化合物的比较
Proto-pa is unique among saponins due to its specific structure and biological activities. Similar compounds include other saponins such as:
Diosgenin: A steroidal saponin with similar surfactant properties but different biological activities.
Ginsenosides: Saponins found in ginseng with various pharmacological effects.
Quillaja saponins: Extracted from the bark of the Quillaja tree, these saponins are used as adjuvants in vaccines.
This compound stands out due to its selective anticancer activity and potential therapeutic applications .
属性
IUPAC Name |
2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H82O22/c1-20(19-64-44-39(60)37(58)34(55)29(16-51)67-44)8-13-50(63)21(2)32-28(72-50)15-27-25-7-6-23-14-24(9-11-48(23,4)26(25)10-12-49(27,32)5)66-47-43(71-45-40(61)36(57)33(54)22(3)65-45)41(62)42(31(18-53)69-47)70-46-38(59)35(56)30(17-52)68-46/h6,20-22,24-47,51-63H,7-19H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFUWLJMHOPRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H82O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1035.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![C-[2-(4-CHLORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE](/img/structure/B3029093.png)
![3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B3029094.png)




![Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3029104.png)

